molecular formula C9H11NO2S B14292113 [(1-Nitropropyl)sulfanyl]benzene CAS No. 112921-74-1

[(1-Nitropropyl)sulfanyl]benzene

Cat. No.: B14292113
CAS No.: 112921-74-1
M. Wt: 197.26 g/mol
InChI Key: MFXODZOIKUZRFG-UHFFFAOYSA-N
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Description

[(1-Nitropropyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a nitropropyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Nitropropyl)sulfanyl]benzene typically involves the nitration of propylbenzene followed by the introduction of a sulfanyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the sulfanyl group can be achieved through a nucleophilic substitution reaction using thiol reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and thiolation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1-Nitropropyl)sulfanyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1-Nitropropyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Nitropropyl)sulfanyl]benzene involves its interaction with molecular targets through its nitro and sulfanyl groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • [(1-Nitroethyl)sulfanyl]benzene
  • [(1-Nitropropyl)thio]benzene
  • [(1-Nitropropyl)sulfanyl]toluene

Uniqueness

[(1-Nitropropyl)sulfanyl]benzene is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various applications .

Properties

CAS No.

112921-74-1

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

1-nitropropylsulfanylbenzene

InChI

InChI=1S/C9H11NO2S/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

MFXODZOIKUZRFG-UHFFFAOYSA-N

Canonical SMILES

CCC([N+](=O)[O-])SC1=CC=CC=C1

Origin of Product

United States

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